molecular formula C7H9BrN2 B1467577 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole CAS No. 2090032-92-9

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole

Cat. No.: B1467577
CAS No.: 2090032-92-9
M. Wt: 201.06 g/mol
InChI Key: VUKYNMLLSUOFPW-UHFFFAOYSA-N
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Description

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole is a heterocyclic organic compound featuring a bromomethyl group attached to a pyrazole ring, which is further substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole typically involves the bromomethylation of a suitable pyrazole precursor. One common method involves the reaction of 5-cyclopropyl-1H-pyrazole with bromomethylating agents such as bromomethyl acetate or bromomethyl ether in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the pyrazole.

    Oxidation: Products include pyrazole derivatives with higher oxidation states.

    Reduction: Products include methyl-substituted pyrazole derivatives.

Scientific Research Applications

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-5-cyclopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. The cyclopropyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)benzoic acid
  • 4-(bromomethyl)benzene
  • 4-(bromomethyl)-2H-chromen-2-one

Uniqueness

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole is unique due to the presence of both a bromomethyl group and a cyclopropyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The cyclopropyl group can enhance the compound’s stability and binding properties, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

4-(bromomethyl)-5-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKYNMLLSUOFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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